

CAS number for 3-Methylcyclobutanecarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methylcyclobutanecarboxylic acid

Cat. No.: B3021973

[Get Quote](#)

An In-depth Technical Guide to **3-Methylcyclobutanecarboxylic Acid**

Introduction

3-Methylcyclobutanecarboxylic acid, a substituted cyclobutane derivative, represents a class of small, conformationally constrained building blocks that are of increasing interest to researchers in medicinal chemistry and materials science. Its rigid four-membered ring, decorated with a methyl and a carboxylic acid group, provides a unique three-dimensional scaffold that can be exploited to access novel chemical space. This guide offers a comprehensive overview of **3-Methylcyclobutanecarboxylic acid**, delving into its chemical and physical properties, stereoisomerism, synthesis, spectroscopic characterization, and safe handling. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors.

Chemical Identity and Physical Properties

3-Methylcyclobutanecarboxylic acid is a cyclic carboxylic acid with the general CAS Number 57252-83-2.^{[1][2][3][4]} This CAS number typically refers to a mixture of its cis and trans stereoisomers. The presence of two substituents on the cyclobutane ring gives rise to geometric isomerism, a critical consideration for its application in stereospecific synthesis.

The distinct isomers are:

- **cis-3-Methylcyclobutanecarboxylic acid**: CAS Number 87863-08-9[3][5]
- **trans-3-Methylcyclobutanecarboxylic acid**: CAS Number 87863-09-0[3]

The physical and chemical properties of **3-Methylcyclobutanecarboxylic acid** are summarized in the table below. These properties make it a versatile intermediate in organic synthesis.[1][2]

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₂	[1][2][3]
Molecular Weight	114.14 g/mol	[2][3][4]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	194 °C	[2][4]
Density	1.105 g/cm ³	[2]
Flash Point	88 °C	[2][4]
pKa (Predicted)	4.81 ± 0.40	[2]
Storage Temperature	Room Temperature, sealed in dry conditions	[2]

Stereoisomerism: A Key Consideration

The relative orientation of the methyl and carboxyl groups on the cyclobutane ring significantly influences the molecule's shape, polarity, and how it interacts with other molecules, particularly biological targets.

Caption: Geometric isomers of **3-Methylcyclobutanecarboxylic acid**.

The choice between the cis and trans isomer is a critical design element in drug discovery, as the spatial arrangement of substituents can dictate the binding affinity and efficacy of a drug candidate. The rigidity of the cyclobutane ring locks these substituents into well-defined positions, making it a valuable scaffold for structure-activity relationship (SAR) studies.

Synthesis of 3-Methylcyclobutanecarboxylic Acid

A common and reliable method for the synthesis of **3-Methylcyclobutanecarboxylic acid** is the catalytic hydrogenation of its unsaturated precursor, 3-methylenecyclobutanecarboxylic acid (CAS: 15760-36-8).[2][6] This reaction proceeds with high efficiency and yields the saturated cyclobutane ring.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3-Methylcyclobutanecarboxylic acid**.

Experimental Protocol: Synthesis via Hydrogenation

This protocol describes a general procedure for the synthesis of **3-Methylcyclobutanecarboxylic acid** from 3-methylenecyclobutanecarboxylic acid.[2]

Materials:

- 3-Methylenecyclobutanecarboxylic acid
- Palladium on carbon (10% Pd/C)
- Methanol (reagent grade)
- Hydrogen gas (balloon or cylinder)
- Standard laboratory glassware for organic synthesis
- Filtration apparatus (e.g., Celite or filter paper)
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylenecyclobutanecarboxylic acid (1.0 eq) in methanol.
- **Catalyst Addition:** Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution.
- **Hydrogenation:** Securely attach a balloon filled with hydrogen gas to the flask. For larger scale reactions, a hydrogen cylinder with appropriate pressure regulation should be used.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
- **Workup and Purification:**
 - Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.
 - Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.
- **Product Characterization:** The resulting crude product can be further purified by distillation or chromatography if necessary. The final product should be characterized by spectroscopic methods (NMR, IR, MS) to confirm its identity and purity.

Causality Behind Experimental Choices:

- **Palladium on Carbon (Pd/C):** This is a highly effective and widely used catalyst for the hydrogenation of alkenes. It provides a solid surface for the reaction to occur, facilitating the addition of hydrogen across the double bond.
- **Methanol as Solvent:** Methanol is a polar protic solvent that readily dissolves the starting material and is compatible with the hydrogenation conditions.

- **Hydrogen Balloon:** For lab-scale synthesis, a hydrogen balloon provides a simple and safe way to maintain a hydrogen atmosphere.

Spectroscopic Characterization

The structural elucidation of **3-Methylcyclobutanecarboxylic acid** relies on a combination of spectroscopic techniques. Below are the expected spectral features.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two very prominent absorptions:

- A very broad O-H stretching band from approximately 2500 to 3300 cm^{-1} , which is a hallmark of the hydrogen-bonded dimer of the carboxylic acid.
- A strong C=O stretching band between 1700 and 1725 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

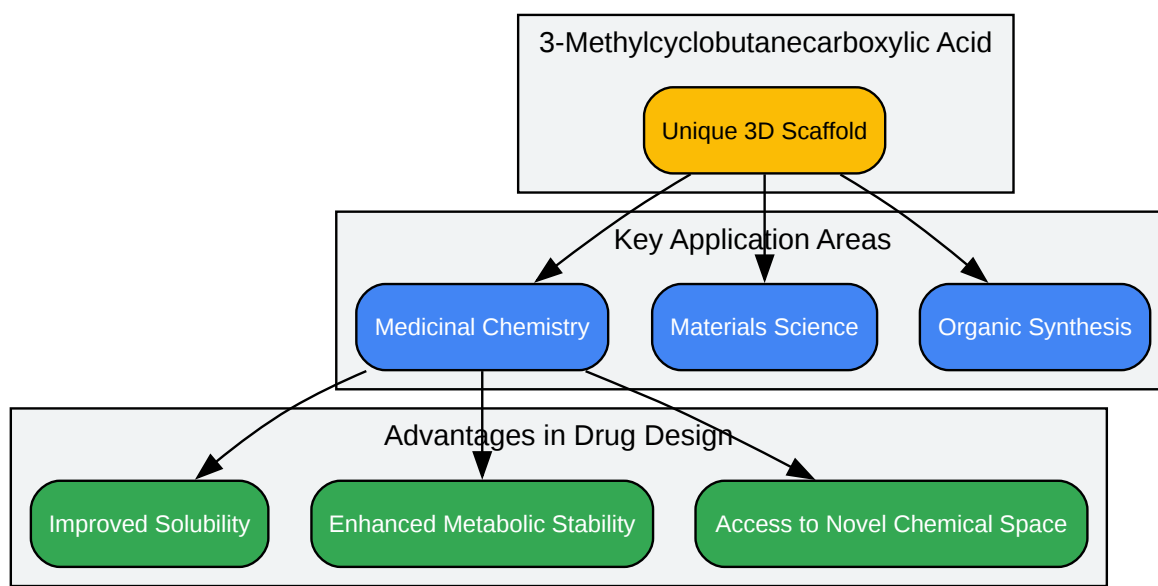
- ^1H NMR: The proton NMR spectrum will show a characteristic downfield signal for the acidic proton of the carboxylic acid, typically above 10 ppm. The protons on the cyclobutane ring and the methyl group will appear in the upfield region, with their chemical shifts and coupling patterns providing information about the stereochemistry of the molecule.
- ^{13}C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the carboxylic acid in the range of 170-185 ppm. The carbons of the cyclobutane ring and the methyl group will resonate at higher field strengths. The number of distinct signals will depend on the symmetry of the specific isomer.

Mass Spectrometry (MS)

In mass spectrometry, **3-Methylcyclobutanecarboxylic acid** will show a molecular ion peak corresponding to its molecular weight (114.14 g/mol). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of a carboxyl group (-45 amu).

Applications in Research and Development

The rigid, three-dimensional structure of **3-Methylcyclobutanecarboxylic acid** makes it an attractive building block in medicinal chemistry. The incorporation of such small, saturated rings can lead to improved physicochemical properties of drug candidates, such as increased solubility and metabolic stability, while providing novel vectors for exploring chemical space.



[Click to download full resolution via product page](#)

Caption: Applications of **3-Methylcyclobutanecarboxylic acid**.

While specific examples of its incorporation into marketed drugs are not widely documented, its utility as a reactant in Ring-Opening Metathesis Polymerization (ROMP) to create alternating copolymers highlights its potential in materials science.[2] In drug discovery, it can be used as a fragment or scaffold to which other functional groups are attached, enabling the synthesis of libraries of compounds for biological screening.

Safety and Handling

3-Methylcyclobutanecarboxylic acid should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification:

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses or goggles.
- Hand Protection: Chemical-resistant gloves (e.g., nitrile).
- Skin and Body Protection: Laboratory coat.

Storage:

- Store in a tightly sealed container in a dry and well-ventilated place.[2]

Conclusion

3-Methylcyclobutanecarboxylic acid is a valuable and versatile building block for chemical synthesis. Its well-defined stereoisomers and rigid cyclobutane core offer unique opportunities for the design of novel molecules in both medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 57252-83-2: 3-Methylcyclobutanecarboxylic acid [cymitquimica.com]

- 2. 错误页 [amp.chemicalbook.com]
- 3. Cyclobutanecarboxylic acid, 3-methyl- | C₆H₁₀O₂ | CID 3044406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-methylcyclobutane-1-carboxylic acid | 57252-83-2 [chemicalbook.com]
- 5. cis-3-Methylcyclobutanecarboxylic acid price, buy cis-3-Methylcyclobutanecarboxylic acid - chemicalbook [chemicalbook.com]
- 6. 3-Methylenecyclobutanecarboxylic acid | C₆H₈O₂ | CID 27475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number for 3-Methylcyclobutanecarboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3021973#cas-number-for-3-methylcyclobutanecarboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com